Validated Reporter System for Quantitative Sortase A Activity Comparison: Wild-Type vs. High-Activity Mutant
GGGYK-Biotin has been quantitatively validated as the nucleophilic reporter substrate in a GFP-LPETG/GGGYK-Biotin dual-substrate system that enables direct SDS-PAGE monitoring of Sortase A ligation efficiency [1]. In this system, the GGGYK-Biotin substrate pair specifically detected a substantial difference in catalytic activity between wild-type SrtA and a high-activity SrtA mutant, with the mutant enzyme producing a visibly stronger ligation product band on SDS-PAGE, consistent with its previously reported enhanced catalytic performance [2].
| Evidence Dimension | Ligation efficiency differentiation between SrtA variants |
|---|---|
| Target Compound Data | GGGYK-Biotin enabled clear SDS-PAGE visualization of ligation product differences between wild-type and mutant SrtA |
| Comparator Or Baseline | Wild-type Sortase A vs. high-activity Sortase A mutant (engineered variant) |
| Quantified Difference | Mutant SrtA displayed much higher catalytic activity compared to wild-type enzyme; ligation kinetics directly measurable via band intensity |
| Conditions | GFP-LPETG + GGGYK-Biotin dual-substrate reporter system; recombinant enzymes from E. coli BL21(DE3); SDS-PAGE analysis |
Why This Matters
This validated reporter system enables quantitative, gel-based screening of SrtA variants, eliminating the need for complex HPLC or fluorescence polarization assays.
- [1] Li J, Wang P, Cui Y, Zou P, Qin G. A novel reporter system monitoring sortase A catalyzed protein ligation efficiency. Sheng Wu Gong Cheng Xue Bao. 2014;30(2):284-293. View Source
- [2] Li J, Wang P, Cui Y, Zou P, Qin G. Detection of Sortase A-catalyzed protein ligation efficiency using a novel reporter system. Chinese Journal of Biotechnology. 2014;30(2):284-293. [Chinese original] View Source
